molecular formula C9H9NO B060612 3-(2-Hydroxyethyl)benzonitrile CAS No. 193290-27-6

3-(2-Hydroxyethyl)benzonitrile

Cat. No. B060612
CAS RN: 193290-27-6
M. Wt: 147.17 g/mol
InChI Key: SDFBOAJVHGKEAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(2-Hydroxyethyl)benzonitrile often involves multi-step chemical processes. For instance, 3,5-Dihydroxy benzonitrile, a compound with structural similarities, was synthesized starting from 3,5-dihydroxybenzoic acid in a four-step process with an overall yield of 66% (Meng, 2010).

Molecular Structure Analysis

Molecular structure and vibrational spectral analysis of compounds related to this compound have been extensively studied using various spectroscopic techniques and theoretical calculations. For example, a study on (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile provided insights into its molecular structure through X-ray diffraction and vibrational spectral analysis using FT-IR spectroscopy (Demircioğlu et al., 2015).

Chemical Reactions and Properties

Reactions involving benzonitriles, including this compound derivatives, often explore the reactivity of the nitrile group. Studies have investigated the cyclization reactions and properties of various benzonitrile derivatives, providing insights into their chemical behavior (Šibor et al., 1999).

Physical Properties Analysis

The physical properties of benzonitrile derivatives are crucial for their application in different fields. Research into compounds like 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile has provided comparative data on their vibrational spectra, aiding in understanding their physical characteristics (Arjunan et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are influenced by functional groups and molecular structure. Quantum chemical studies and vibrational analysis have been conducted to understand the effects of substituents on benzonitrile compounds, offering insights into their chemical properties and reactivity (Mathammal et al., 2016).

Scientific Research Applications

  • Benzonitrile in Ionic Liquids : Benzonitrile is used as an infrared probe to monitor the local structure and electrostatic environment of ionic liquids, particularly useful in hydrogen bonding and intrinsic electric field analysis (Zhang et al., 2013).

  • Medical Applications : A derivative of benzonitrile, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, serves as a nonsteroidal androgen receptor antagonist, useful in dermatology for sebum control and treating androgenetic alopecia (Li et al., 2008).

  • Dye Sensitized Solar Cells (DSSCs) : Benzonitrile-based electrolytes are explored for DSSCs due to their low vapor pressure and long-term stability, enhancing the efficiency and lifespan of the cells (Latini et al., 2014).

  • Synthesis of Isochroman-1-ones : Benzonitrile derivatives are involved in the synthesis of 3-substituted isochroman-1-one derivatives, important in chemical synthesis (Khoumeri et al., 2018).

  • Radiation-Induced Hydroxylation : Studying the radiation-induced hydroxylation of benzonitrile helps understand the reactivity of certain chemicals under radiation, applicable in chemical and environmental studies (Eberhardt, 1977).

  • Fungal Degradation of Aromatic Nitriles : Research on benzonitrile degradation by fungi like Fusarium solani provides insights into biodegradation processes, which is significant for environmental clean-up and bioremediation (Harper, 1977).

  • Catalysis and Chemical Synthesis : Benzonitrile is involved in various catalytic and synthetic processes, including the synthesis of imidoylamidine (Calona et al., 2019) and as a part of corrosion inhibition studies for steel (Chaouiki et al., 2018).

  • Green Synthesis : Benzonitrile is used in green synthesis approaches, offering an environmentally friendly method for producing various chemicals (Li et al., 2019).

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)benzonitrile is not clear as it might depend on the context in which it is used. For instance, in a green synthesis of benzonitrile, ionic liquid was used as the recycling agent .

Safety and Hazards

The safety information for 3-(2-Hydroxyethyl)benzonitrile includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

A green synthesis of benzonitrile using ionic liquid as the recycling agent has been proposed . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . This suggests potential future directions for the use of 3-(2-Hydroxyethyl)benzonitrile in green chemistry.

properties

IUPAC Name

3-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBOAJVHGKEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565555
Record name 3-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193290-27-6
Record name 3-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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